molecular formula C13H17NO4 B12282487 5-{[(Tert-butoxy)carbonyl]amino}tetracyclo[3.2.0.0^{2,7}.0^{4,6}]heptane-1-carboxylic acid

5-{[(Tert-butoxy)carbonyl]amino}tetracyclo[3.2.0.0^{2,7}.0^{4,6}]heptane-1-carboxylic acid

Cat. No.: B12282487
M. Wt: 251.28 g/mol
InChI Key: LHHSVGFWLGDVNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(Tert-butoxy)carbonyl]amino}tetracyclo[3.2.0.0{2,7}.0{4,6}]heptane-1-carboxylic acid is a complex organic compound with a unique tetracyclic structure. This compound is primarily used in research settings, particularly in the fields of proteomics and organic chemistry . Its molecular formula is C13H17NO4, and it has a molecular weight of 251.28 g/mol .

Preparation Methods

The synthesis of 5-{[(Tert-butoxy)carbonyl]amino}tetracyclo[3.2.0.0{2,7}.0{4,6}]heptane-1-carboxylic acid involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-{[(Tert-butoxy)carbonyl]amino}tetracyclo[3.2.0.0{2,7}.0{4,6}]heptane-1-carboxylic acid is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}tetracyclo[3.2.0.0{2,7}.0{4,6}]heptane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under acidic conditions, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]tetracyclo[3.2.0.02,7.04,6]heptane-1-carboxylic acid

InChI

InChI=1S/C13H17NO4/c1-11(2,3)18-10(17)14-13-6-4-5-7(8(6)13)12(5,13)9(15)16/h5-8H,4H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

LHHSVGFWLGDVNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12C3C1C4C2(C4C3)C(=O)O

Origin of Product

United States

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